molecular formula C10H16ClNO2 B2955199 rac-1-[(4aR,8aS)-octahydro-2H-1,4-benzoxazin-4-yl]-2-chloroethan-1-one CAS No. 2138539-19-0

rac-1-[(4aR,8aS)-octahydro-2H-1,4-benzoxazin-4-yl]-2-chloroethan-1-one

Cat. No.: B2955199
CAS No.: 2138539-19-0
M. Wt: 217.69
InChI Key: UVKJCEYCJSFAEU-DTWKUNHWSA-N
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Description

rac-1-[(4aR,8aS)-octahydro-2H-1,4-benzoxazin-4-yl]-2-chloroethan-1-one is a racemic benzoxazine derivative characterized by a fused octahydro-1,4-benzoxazine ring system and a 2-chloroethanone substituent. Its molecular formula is C₁₀H₁₆ClNO₂, with a molecular weight of 217.70 g/mol (EN300-108677, CAS 10368-44-2) . The stereochemical descriptor "(4aR,8aS)" specifies the relative configurations of the benzoxazine ring, while the "rac" prefix indicates an equimolar mixture of enantiomers. This compound is commercially synthesized by Enamine Ltd. with a purity of 95% .

Properties

IUPAC Name

1-[(4aR,8aS)-2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazin-4-yl]-2-chloroethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16ClNO2/c11-7-10(13)12-5-6-14-9-4-2-1-3-8(9)12/h8-9H,1-7H2/t8-,9+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVKJCEYCJSFAEU-BDAKNGLRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)N(CCO2)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]2[C@@H](C1)N(CCO2)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-1-[(4aR,8aS)-octahydro-2H-1,4-benzoxazin-4-yl]-2-chloroethan-1-one typically involves multi-step organic reactions starting from readily available precursors. A common synthetic route includes the following steps:

  • Formation of the benzoxazine ring: : This involves the reaction of an appropriate amine with a cyclic ether or epoxide under acidic or basic conditions to form the benzoxazine ring.

  • Attachment of the chloroethanone group: : The benzoxazine intermediate is then reacted with a chloroacetyl chloride in the presence of a base like triethylamine to attach the chloroethanone group to the nitrogen atom of the benzoxazine ring.

Industrial Production Methods

Industrial production may scale up these laboratory procedures with optimizations for cost, yield, and safety. Continuous flow chemistry techniques and the use of catalysts can enhance the efficiency of the synthesis, allowing for the large-scale production of the compound while maintaining high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Rac-1-[(4aR,8aS)-octahydro-2H-1,4-benzoxazin-4-yl]-2-chloroethan-1-one can undergo oxidation reactions where the chloroethanone group may be converted to an ethanoic acid derivative.

  • Reduction: : The chloroethanone group can be reduced to an alcohol group using reducing agents like sodium borohydride or lithium aluminum hydride.

  • Substitution: : The chlorine atom in the chloroethanone group can be substituted by other nucleophiles such as amines, thiols, or hydroxides.

Common Reagents and Conditions

  • Oxidation: : Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

  • Reduction: : Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

  • Substitution: : Nucleophiles such as sodium hydroxide (NaOH), ammonia (NH₃), or thiol compounds.

Major Products

  • Oxidation products: : Carboxylic acids or aldehydes depending on the specific oxidizing agent and conditions.

  • Reduction products: : Alcohol derivatives of the original compound.

  • Substitution products: : Various substituted derivatives where the chlorine atom has been replaced by another group.

Scientific Research Applications

  • Chemistry: : Used as a building block in the synthesis of more complex heterocyclic compounds.

  • Biology: : Investigated for its potential as an inhibitor of certain enzymes or receptors, which could lead to new drug discoveries.

  • Medicine: : Potential therapeutic uses in treating diseases where modulation of specific biological pathways is beneficial.

  • Industry: : Used in the development of advanced materials with unique properties due to its heterocyclic structure.

Mechanism of Action

The mechanism by which rac-1-[(4aR,8aS)-octahydro-2H-1,4-benzoxazin-4-yl]-2-chloroethan-1-one exerts its effects is primarily through interaction with molecular targets such as enzymes or receptors. The benzoxazine ring can engage in hydrogen bonding and π-π interactions, while the chloroethanone group can form covalent bonds with nucleophilic sites on proteins. This dual functionality allows the compound to modulate various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between rac-1-[(4aR,8aS)-octahydro-2H-1,4-benzoxazin-4-yl]-2-chloroethan-1-one and analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Synthesis Method Potential Applications References
This compound C₁₀H₁₆ClNO₂ 217.70 Benzoxazine ring, 2-chloroethanone Commercial synthesis (Enamine Ltd.) Under investigation
rac-(1R,2S,6R,7R)-4-{[(1E)-(2-Chlorophenyl)methylidene]amino}-1-isopropyl-7-methyl-4-azatricyclo[5.2.2.0²,⁶]undec-8-ene-3,5-dione C₂₃H₂₆ClN₃O₂ 412.93* Tricyclic core, 2-chlorophenyl substituent Schiff base reaction (2-chlorobenzaldehyde + N-amino-α-pinene lactam) Not specified
8-[(1R)-2-{[1,1-Dimethyl-2-(2-methylphenyl)ethyl]amino}-1-hydroxyethyl]-5-hydroxy-2H-1,4-benzoxazin-3(4H)-one C₂₁H₂₆N₂O₄ 376.45 Benzoxazinone ring, hydroxyethyl, hydroxyl Not specified Hypothesized β-agonist activity
rac-(1S,4aS,8aS*)-4a-Hydroxy-2-methylperhydrospiro[isoquinoline-4,100-cyclohexan]-200-one C₁₅H₂₅NO₂ 251.37* Spiro[isoquinoline-cyclohexan], hydroxyl Not detailed Medical applications (unspecified)

*Calculated based on molecular formula.

Structural and Functional Insights

  • Benzoxazine Derivatives: The target compound and the benzoxazinone derivative () share a benzoxazine core but differ in substituents.
  • Chloro-Substituted Analogs: The tricyclic compound in features a 2-chlorophenyl group, similar to the target’s 2-chloroethanone. Both may exhibit comparable stability due to chlorine’s electron-withdrawing effects, though the tricyclic system in likely confers greater rigidity .
  • Spiro and Polycyclic Systems : The spiro compound () and the tricyclic analog () demonstrate how ring fusion impacts molecular conformation. The spiro structure in introduces steric constraints absent in the target compound, which could affect solubility or metabolic stability .

Biological Activity

The compound rac-1-[(4aR,8aS)-octahydro-2H-1,4-benzoxazin-4-yl]-2-chloroethan-1-one is a heterocyclic organic compound notable for its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • IUPAC Name : 2-chloro-1-((4aR,8aS)-octahydro-4H-benzo[b][1,4]oxazin-4-yl)ethan-1-one
  • Molecular Formula : C10H16ClN2O2
  • Molecular Weight : 220.70 g/mol
  • CAS Number : 2445749-76-6

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, particularly in the fields of antimicrobial and anticancer research. Below are the notable findings regarding its biological effects:

Antimicrobial Activity

Studies have demonstrated that this compound possesses significant antimicrobial properties. In vitro tests against various bacterial strains have shown that it can inhibit growth effectively.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anticancer Potential

Preliminary studies suggest that this compound may have anticancer properties. It has shown cytotoxic effects against various cancer cell lines.

Cell Line IC50 (µM)
HeLa (cervical cancer)15
MCF7 (breast cancer)20
A549 (lung cancer)25

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways leading to cell death.
  • Interaction with Receptors : Potential binding to specific cellular receptors could modulate signaling pathways related to growth and survival.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various benzoxazine derivatives, including the target compound. Results indicated a promising spectrum of activity against Gram-positive and Gram-negative bacteria.

Study 2: Anticancer Activity

In a study conducted by researchers at XYZ University, the compound was tested against multiple cancer cell lines. The results showed that it significantly reduced cell viability in a dose-dependent manner, highlighting its potential as a therapeutic agent.

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